4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione
Overview
Description
4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is an organic compound with the molecular formula C11H9F3O3. It is characterized by the presence of multiple fluorine atoms and a methoxy group attached to a phenyl ring, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-methoxyacetophenone and ethyl difluoroacetate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Procedure: The base deprotonates the ethyl difluoroacetate, generating a nucleophile that attacks the carbonyl carbon of the 3-fluoro-4-methoxyacetophenone. This results in the formation of the desired product after subsequent steps of protonation and elimination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms can enhance binding affinity and selectivity, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
- 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione
- 4,4-Difluoro-1-(3-chloro-4-methoxyphenyl)butane-1,3-dione
Uniqueness
Compared to similar compounds, 4,4-Difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione is unique due to the specific arrangement of its fluorine and methoxy groups. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4,4-difluoro-1-(3-fluoro-4-methoxyphenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-10-3-2-6(4-7(10)12)8(15)5-9(16)11(13)14/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQIALSSNJBPCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(=O)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170570-77-1 | |
Record name | 4,4-Difluoro-1-(3-fluoro-4-methoxy-phenyl)-3-hydroxy-but-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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